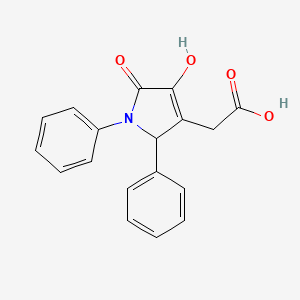

2,5-Dihydro-1,2-diphenyl-4-hydroxy-5-oxo-1H-pyrrole-3-acetic acid

Description

2,5-Dihydro-1,2-diphenyl-4-hydroxy-5-oxo-1H-pyrrole-3-acetic acid is a pyrrole-derived heterocyclic compound featuring a diketone moiety, hydroxyl group, and acetic acid side chain. The compound’s two phenyl substituents at positions 1 and 2, combined with its hydroxy-oxo functionality, suggest applications in drug design, particularly in modulating solubility and receptor binding .

Properties

IUPAC Name |

2-(4-hydroxy-5-oxo-1,2-diphenyl-2H-pyrrol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c20-15(21)11-14-16(12-7-3-1-4-8-12)19(18(23)17(14)22)13-9-5-2-6-10-13/h1-10,16,22H,11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPQWYQYYKHMQNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=CC=C3)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80933509 | |

| Record name | (4-Hydroxy-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrrol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148930-27-2 | |

| Record name | 1H-Pyrrole-3-acetic acid, 2,5-dihydro-1,2-diphenyl-4-hydroxy-5-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148930272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Hydroxy-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrrol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydro-1,2-diphenyl-4-hydroxy-5-oxo-1H-pyrrole-3-acetic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . Another approach involves the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydro-1,2-diphenyl-4-hydroxy-5-oxo-1H-pyrrole-3-acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl rings and the pyrrole nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,5-Dihydro-1,2-diphenyl-4-hydroxy-5-oxo-1H-pyrrole-3-acetic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dihydro-1,2-diphenyl-4-hydroxy-5-oxo-1H-pyrrole-3-acetic acid involves its interaction with various molecular targets and pathways. It may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it has been studied for its aldose reductase inhibitory activity, which is relevant in the context of diabetic complications .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound belongs to a broader class of oxo-pyrrole and oxo-pyrrolidine carboxylic acids. Key structural analogs include:

Key Observations :

Physicochemical and Pharmacokinetic Properties

While explicit data (e.g., logP, solubility) for the target compound is unavailable, inferences can be drawn:

- Stability : The diketone moiety may confer susceptibility to hydrolysis compared to saturated pyrrolidine derivatives (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid) .

Research Findings and Methodologies

Structural Characterization Tools

Database Mining

The Materials Module in Mercury facilitates comparison of interaction motifs (e.g., π-π stacking in diphenyl derivatives) across structural analogs .

Biological Activity

2,5-Dihydro-1,2-diphenyl-4-hydroxy-5-oxo-1H-pyrrole-3-acetic acid is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C19H17NO4

- Molecular Weight : 323.34 g/mol

This compound belongs to the pyrrole family, which is known for its biological significance.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrrole compounds exhibit significant antibacterial properties. The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity .

Table 1: Antibacterial Activity of Pyrrole Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.0039 |

| Compound B | Escherichia coli | 0.025 |

Antifungal Activity

The compound also exhibited antifungal activity against Candida albicans and other fungal strains. The antifungal efficacy was assessed through in vitro assays, showing promising results with MIC values indicating effective inhibition of fungal growth .

Table 2: Antifungal Activity

| Compound | Fungal Strain | MIC (mg/mL) |

|---|---|---|

| Compound A | Candida albicans | 0.0048 |

| Compound B | Fusarium oxysporum | 0.039 |

The biological activity of this compound is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways in fungi. The presence of hydroxyl and carbonyl functional groups in its structure enhances its reactivity and interaction with biological targets.

Case Studies

A notable study investigated the effects of this compound on various cancer cell lines. Results indicated that it inhibited cell proliferation in a dose-dependent manner, suggesting potential anticancer properties . Further research is warranted to elucidate the specific pathways involved.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.